molecular formula C7H3BrClFO4S B3306270 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid CAS No. 926251-51-6

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid

Cat. No.: B3306270
CAS No.: 926251-51-6
M. Wt: 317.52 g/mol
InChI Key: QGJIUWUCSFPGTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis of Complex Molecules

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid is a crucial intermediate in the synthesis of fluorinated compounds, which are integral to developing pharmaceuticals and agrochemicals. The synthesis of 2-Fluoro-4-bromobiphenyl, for instance, demonstrates the compound's role in manufacturing non-steroidal anti-inflammatory materials through a practical pilot-scale method. This process emphasizes its utility in producing compounds with significant pharmacological effects (Qiu et al., 2009).

Environmental Impact Studies

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) underscores the environmental implications of brominated compounds, highlighting the similar toxicity profiles to their chlorinated analogs. This research is pivotal in assessing the potential risk and environmental behavior of such compounds, fostering a better understanding of their impact and guiding regulatory policies (Birnbaum, Staskal, & Diliberto, 2003; Mennear & Lee, 1994).

Catalysis and Organic Transformations

The compound's role extends to catalysis, where it is employed in organic transformations. For example, silica-supported Brönsted acids, potentially derivable from such sulfonyl fluorobenzoic acids, facilitate a range of organic reactions. These catalysts offer environmental benefits, including reduced toxicity and enhanced recyclability, underscoring the compound's contribution to green chemistry and sustainable practices (Kaur, Sharma, & Bedi, 2015).

Advancements in Fluorinated Pyrimidines

The compound's fluorine content makes it relevant in the context of fluorinated pyrimidines, crucial in cancer chemotherapy. Recent literature reviews the contribution of fluorine chemistry to the precise use of fluorinated pyrimidines, indicating the evolving role of such compounds in personalized medicine and cancer treatment. This showcases the broader implications of fluorinated compounds in therapeutic applications and drug development (Gmeiner, 2020).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effect on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior .

Properties

IUPAC Name

5-bromo-3-chlorosulfonyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJIUWUCSFPGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241945
Record name 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926251-51-6
Record name 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926251-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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